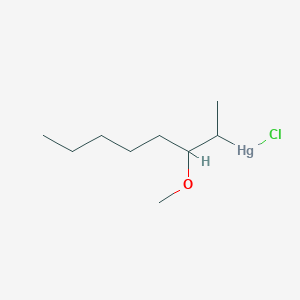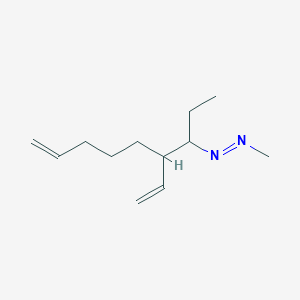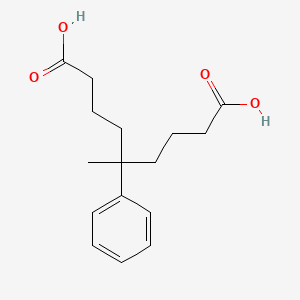
5-Methyl-5-phenylnonanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-phenylnonanedioic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of nonanedioic acid, where a methyl group and a phenyl group are substituted at the 5th carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenylnonanedioic acid typically involves the alkylation of nonanedioic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanedioic acid is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Methyl-5-phenylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
5-Methyl-5-phenylnonanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its structural properties.
作用機序
The mechanism of action of 5-Methyl-5-phenylnonanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction cascades and metabolic processes, which ultimately result in the observed biological effects.
類似化合物との比較
Similar Compounds
Nonanedioic acid: The parent compound without the methyl and phenyl substitutions.
5-Methyl-nonanedioic acid: A derivative with only a methyl group at the 5th position.
5-Phenylnonanedioic acid: A derivative with only a phenyl group at the 5th position.
Uniqueness
5-Methyl-5-phenylnonanedioic acid is unique due to the presence of both methyl and phenyl groups at the 5th carbon position. This dual substitution imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
63390-27-2 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
5-methyl-5-phenylnonanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-16(11-5-9-14(17)18,12-6-10-15(19)20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
RAROYCIBSJRJOH-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(=O)O)(CCCC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


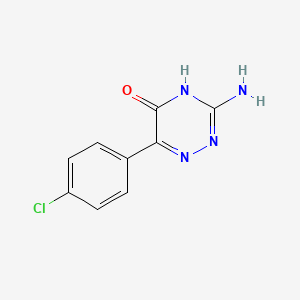


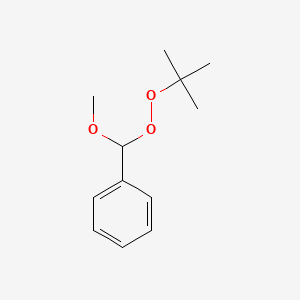
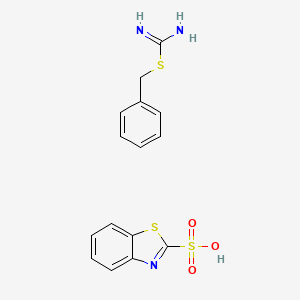
-](/img/structure/B14514910.png)
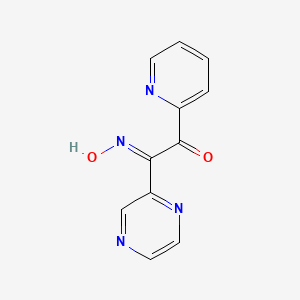
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

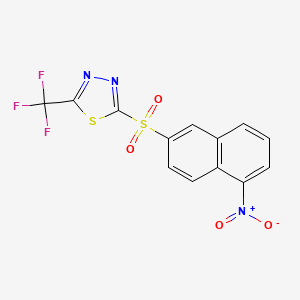
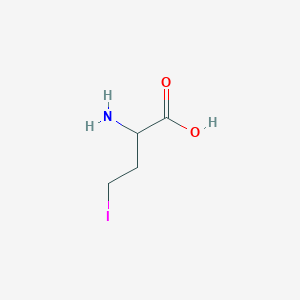
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
